Diundecyl propanedioate

Description

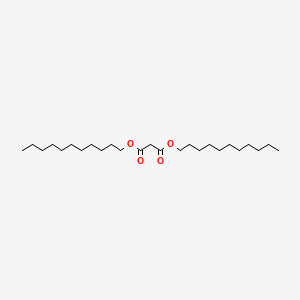

Diundecyl propanedioate (IUPAC name: this compound or diundecyl malonate) is an ester derived from propanedioic acid (malonic acid) and two undecyl alcohol (C11H23OH) moieties. Its molecular formula is C25H48O4, with a molecular weight of 412.64 g/mol (estimated based on structural analogs like didecyl propanedioate, C23H44O4, MW 384.59 g/mol) . The compound is synthesized via esterification of malonic acid with undecyl alcohol under acidic or enzymatic catalysis.

As a diester, it is primarily used in industrial applications such as plasticizers, lubricant additives, or polymer processing aids.

Properties

CAS No. |

90256-23-8 |

|---|---|

Molecular Formula |

C25H48O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

diundecyl propanedioate |

InChI |

InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-19-21-28-24(26)23-25(27)29-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |

InChI Key |

LICACDNCTRZVDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecyl propanedioate can be synthesized through the esterification of propanedioic acid with undecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water using azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diundecyl propanedioate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanedioic acid and undecyl alcohol.

Transesterification: This reaction involves the exchange of the undecyl group with another alcohol in the presence of a catalyst.

Oxidation: Under strong oxidative conditions, the undecyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

Hydrolysis: Propanedioic acid and undecyl alcohol.

Transesterification: New esters with different alcohol groups.

Oxidation: Carboxylic acids derived from the oxidation of undecyl groups.

Scientific Research Applications

Diundecyl propanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

Biology: Studied for its potential effects on biological membranes due to its ester structure.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used as a plasticizer in the production of flexible PVC and other polymers, enhancing their flexibility and durability

Mechanism of Action

The mechanism of action of diundecyl propanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its ester structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Didecyl Propanedioate

Dioctyl Propanedioate

- Formula : C19H36O4

- Molecular Weight : 328.49 g/mol

- Key Differences : Shorter C8 chains reduce thermal stability and plasticizer retention in polymers.

Physical and Chemical Properties

Notes:

Plasticizer Efficiency

Thermal Stability

- Propanedioate esters generally degrade at ~200–250°C, while phthalates withstand higher temperatures (>250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.